molecular formula C5H5F5O B3047513 1-Propene, 3-(pentafluoroethoxy)- CAS No. 140899-22-5

1-Propene, 3-(pentafluoroethoxy)-

Cat. No.: B3047513
CAS No.: 140899-22-5
M. Wt: 176.08 g/mol
InChI Key: KAEWQISCGMDIKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Propene, 3-(pentafluoroethoxy)- typically involves the reaction of 1,1,1,3,3-pentafluoropropane with an appropriate alkene under specific conditions. One common method includes the use of a fluorinating catalyst in a vapor-phase reaction. The process involves multiple steps, including the dehydrochlorination of intermediates and subsequent fluorination . Industrial production methods often utilize continuous flow reactors to ensure high yield and selectivity .

Chemical Reactions Analysis

1-Propene, 3-(pentafluoroethoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Propene, 3-(pentafluoroethoxy)- exerts its effects is primarily through its interactions with other molecules via its fluorinated and alkene functional groups. The compound can act as an electrophile in addition reactions, where it is attacked by nucleophiles. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

1-Propene, 3-(pentafluoroethoxy)- can be compared to other fluorinated alkenes, such as:

The uniqueness of 1-Propene, 3-(pentafluoroethoxy)- lies in its combination of a fluorinated ether group and an alkene group, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O/c1-2-3-11-5(9,10)4(6,7)8/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEWQISCGMDIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602238
Record name 3-(Pentafluoroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140899-22-5
Record name 3-(Pentafluoroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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